SDB-005-d11
CAS No.:
Cat. No.: VC0203170
Molecular Formula: C₂₃H₁₁D₁₁N₂O₂
Molecular Weight: 369.5
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₁₁D₁₁N₂O₂ |
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Molecular Weight | 369.5 |
Introduction
Identifier | Value |
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IUPAC Name | Naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate |
Molecular Formula (SDB-005) | C23H22N2O2 |
Molecular Formula (SDB-005-d11) | C23H11D11N2O2 |
Molecular Weight (SDB-005) | 358.433 g/mol |
Molecular Weight (SDB-005-d11) | ~369.5 g/mol (accounting for 11 deuterium atoms) |
InChI | InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3 |
Synthesis and Deuteration Methods
General Synthesis of SDB-005
Analytical Characterization
Spectroscopic Properties
The characterization of SDB-005 and by extension SDB-005-d11 can be performed using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing SDB-005 and its deuterated analog. For SDB-005, proton (1H) NMR analysis reveals the characteristic signals of the aromatic protons in the naphthalene and indazole rings, as well as the signals from the pentyl chain .
In the case of SDB-005-d11, the 1H NMR spectrum would show significant differences from the parent compound. The signals corresponding to the deuterated positions would be greatly reduced or absent, allowing for confirmation of the deuteration pattern. Additionally, 2H (deuterium) NMR could be used to positively identify the positions of deuteration.
Mass Spectrometry
Mass spectrometry is particularly valuable for characterizing deuterated compounds. The characterization data available for SDB-005 includes LCMSMS data with a target ion at m/z 359.2 . For SDB-005-d11, there would be a mass shift of approximately +11 amu (atomic mass units) compared to SDB-005, resulting in a molecular ion peak around m/z 370.2. This mass difference provides a clear way to distinguish the deuterated compound from its non-deuterated counterpart.
Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy can also be used to characterize SDB-005 and potentially identify differences in SDB-005-d11. The ATR spectrum of SDB-005 has been documented with specific scan parameters . The C-D bonds in SDB-005-d11 would show different vibrational frequencies compared to C-H bonds, potentially allowing for confirmation of deuteration through infrared analysis.
Pharmacological Profile
Comparative Pharmacological Studies
Recent research has examined the pharmacological effects of SDB-005 using various experimental approaches:
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Surface Plasmon Resonance (SPR) Experiments: These have been used to evaluate the affinity of SDB-005 for CB1 receptors, comparing it with other synthetic cannabinoids .
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Acute Toxicity Assessment: The acute toxicity of SDB-005 has been assessed through up-and-down procedures, establishing dose-response relationships .
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Tetrad Assays: These have examined parameters such as temperature regulation, analgesia, locomotor activity, and catalepsy to determine the cannabinoid-specific pharmacological effects of SDB-005 .
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Conditioned Place Preference (CPP) Experiments: These have been conducted to assess the psychoactive effects of SDB-005 .
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Precipitated Withdrawal Tests: These have been used to assess physical dependence associated with SDB-005 .
The research findings indicate that SDB-005 induces classical "tetrad effects" in a dose-dependent manner and displays significant biphasic effects in CPP experiments. The physical dependence manifested after SDB-005 ingestion appears to be mediated by the CB1 receptor .
Research Applications of SDB-005-d11
Analytical Standard Applications
One of the primary applications of SDB-005-d11 is as an analytical standard in forensic and clinical toxicology. Deuterated standards are essential for quantitative analysis using mass spectrometry, as they provide internal standards that behave nearly identically to the target compound during sample preparation and analysis but can be distinguished by their different mass.
When used as an internal standard, SDB-005-d11 would co-elute with SDB-005 during chromatographic separation but would be detected separately in the mass spectrometer due to its different mass. This allows for accurate quantification of SDB-005 in biological samples, even in complex matrices such as blood, urine, or hair.
Metabolic Studies
Deuterated compounds like SDB-005-d11 are valuable tools in metabolic studies. By tracking the deuterium atoms through metabolic transformations, researchers can:
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Identify metabolic pathways specific to SDB-005
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Determine the sites of metabolic transformation
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Distinguish between different possible metabolic routes
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Identify stable metabolites for forensic detection
Pharmacokinetic Research
Deuterated compounds can also be used in pharmacokinetic studies to investigate:
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Absorption rates and bioavailability
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Distribution patterns in various tissues
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Metabolism rates and metabolite formation
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Excretion pathways and half-life determination
The subtle mass difference introduced by deuteration allows researchers to track the compound and its metabolites in complex biological systems without significantly altering the pharmacokinetic properties being studied.
Structural Relationships to Other Synthetic Cannabinoids
SDB-005 shares structural similarities with several other synthetic cannabinoids, providing context for understanding its properties and those of SDB-005-d11:
Comparative Structural Analysis
The following table outlines the structural relationships between SDB-005 and related synthetic cannabinoids:
Legal Status and Regulatory Considerations
International Control Status
SDB-005 is monitored by international drug control organizations like the United Nations Office on Drugs and Crime (UNODC) . As a synthetic cannabinoid with significant psychoactive properties and abuse potential, SDB-005 may be subject to controls in many jurisdictions.
Research and Analytical Use
Despite potential restrictions, deuterated compounds like SDB-005-d11 have legitimate uses in analytical chemistry, forensic science, and pharmacological research. Many jurisdictions provide exemptions or special licensing provisions for the use of controlled substance analogs in research and analytical contexts.
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